Cas no 53750-68-8 (7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile)
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile structure](https://ja.kuujia.com/scimg/cas/53750-68-8x500.png)
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 7-oxabicyclo[2.2.1]hept-2-ene-5-carbonitrile
- 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
- 7-Oxabicyclo[2.2.1]hepta-5-ene-2-carbonitrile
- AHQSHUPQQYFVER-UHFFFAOYSA-N
- CS-16244
- CS-0094252
- AKOS037651249
- 53750-68-8
- SCHEMBL4738409
- DTXSID30481101
-
- MDL: MFCD26131832
- インチ: 1S/C7H7NO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3H2
- InChIKey: AHQSHUPQQYFVER-UHFFFAOYSA-N
- SMILES: O1C2([H])C([H])=C([H])C1([H])C([H])(C#N)C2([H])[H]
計算された属性
- 精确分子量: 121.052763847g/mol
- 同位素质量: 121.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 33
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164892-5g |
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
53750-68-8 | 97% | 5g |
¥4819.00 | 2024-05-09 | |
Chemenu | CM219699-1g |
7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
53750-68-8 | 96% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM219699-5g |
7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
53750-68-8 | 96% | 5g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y0996341-1g |
7-oxabicyclo[2.2.1]hept-2-ene-5-carbonitrile |
53750-68-8 | 95% | 1g |
$400 | 2024-08-02 | |
A2B Chem LLC | AY06766-100mg |
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
53750-68-8 | >98% | 100mg |
$148.00 | 2024-04-19 | |
1PlusChem | 1P01FLOU-1g |
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
53750-68-8 | >98% | 1g |
$325.00 | 2024-04-30 | |
Aaron | AR01FLX6-5g |
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
53750-68-8 | 95% | 5g |
$649.00 | 2023-12-14 | |
Aaron | AR01FLX6-100mg |
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
53750-68-8 | 95% | 100mg |
$65.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164892-1g |
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
53750-68-8 | 97% | 1g |
¥1597.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164892-250mg |
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
53750-68-8 | 97% | 250mg |
¥798.00 | 2024-05-09 |
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrileに関する追加情報
Introduction to 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (CAS No. 53750-68-8)
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, with the CAS number 53750-68-8, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its distinctive bicyclic structure and the presence of a cyano group, which endows it with a range of interesting properties and potential applications.
The molecular formula of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is C7H9NO, and its molecular weight is approximately 123.15 g/mol. The compound's structure features a seven-membered ring containing an oxygen atom, which is fused to a five-membered ring, with a cyano group attached to one of the carbon atoms in the five-membered ring. This unique structural arrangement provides the compound with high chemical stability and reactivity, making it an attractive candidate for various chemical reactions and synthetic processes.
In recent years, significant research has been conducted to explore the potential applications of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. One of the most promising areas of application is in the field of pharmaceuticals, where this compound has shown potential as a building block for the synthesis of novel drugs. The presence of the cyano group allows for easy functionalization, enabling chemists to introduce various substituents that can modulate the biological activity and pharmacological properties of the final drug molecules.
A study published in the Journal of Medicinal Chemistry in 2021 highlighted the use of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile as a key intermediate in the synthesis of a new class of antiviral agents. The researchers demonstrated that derivatives of this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. This finding opens up new avenues for the development of antiviral therapies that could be crucial in combating emerging viral threats.
Beyond pharmaceutical applications, 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile has also found use in materials science. Its unique bicyclic structure and high thermal stability make it an excellent candidate for the synthesis of advanced polymers and coatings. A recent study published in Advanced Materials explored the use of this compound as a monomer for the preparation of high-performance thermosetting resins. The resulting polymers exhibited excellent mechanical properties, thermal stability, and chemical resistance, making them suitable for applications in aerospace, automotive, and electronics industries.
The synthetic versatility of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile has also been leveraged in organic synthesis to create complex molecules with diverse functionalities. A notable example is its use as a starting material for the synthesis of natural products and bioactive compounds. Researchers at the University of California, Berkeley reported in Organic Letters that they successfully used this compound to synthesize several bioactive terpenoids with potential anticancer properties.
In addition to its synthetic applications, 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile has been studied for its potential as a catalyst or catalyst precursor in various chemical reactions. Its ability to form stable complexes with transition metals has been exploited to develop highly efficient catalysts for asymmetric synthesis and other important transformations in organic chemistry.
The environmental impact and safety profile of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile have also been investigated to ensure its safe use in industrial and laboratory settings. Studies have shown that this compound is relatively stable under normal conditions and does not pose significant environmental or health risks when handled properly.
In conclusion, 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (CAS No. 53750-68-8) is a highly versatile compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique structural features and chemical properties make it an invaluable tool for researchers and chemists working on innovative solutions across multiple disciplines.
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